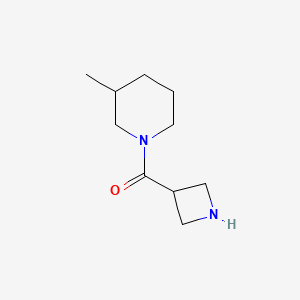![molecular formula C9H7F2N3O B1467214 [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-63-0](/img/structure/B1467214.png)
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (DFT) is an organic compound used in a variety of scientific research applications. It is a versatile molecule with a range of biochemical and physiological effects, and is often used in laboratory experiments for its advantages and limitations. DFT is a relatively new compound and as such, there is much potential for future research and development.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
The triazole-pyrimidine hybrids, which include the compound , have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . These compounds have shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation. Additionally, they have demonstrated neuroprotective activity by reducing the expression of stress and apoptosis markers in human neuronal cells.
Antifungal Agents
Derivatives of 1,2,4-triazole, such as the compound being analyzed, have been designed and synthesized with antifungal properties . These derivatives have been found to be more potent against Candida albicans than the control drug fluconazole, indicating their potential as effective antifungal agents.
Late-stage Functionalization in Drug Synthesis
The compound has been utilized in late-stage functionalization processes to create biological probes and optimize drug properties such as solubility and stability . This application is crucial for improving the efficacy and safety profile of pharmaceuticals.
Synthesis of Antifungal Agent Posaconazole
This compound serves as a key intermediate in the synthesis of Posaconazole, an antifungal agent with high potency against a broad range of fungal pathogens . Its role in the synthesis process is vital for the production of this important medication.
Drug Discovery and Organic Synthesis
1,2,3-Triazoles, including the compound , have broad applications in drug discovery and organic synthesis . They are used in the creation of new drugs and in various synthetic processes due to their unique chemical properties.
Photoredox-catalyzed Hydroxymethylation
The compound has been involved in photoredox-catalyzed hydroxymethylation reactions, which is a method used to introduce hydroxymethyl groups into drug molecules . This reaction is significant for the late-stage functionalization of drugs, allowing for further chemical modifications.
properties
IUPAC Name |
[1-(3,4-difluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWMLFMMEVWDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



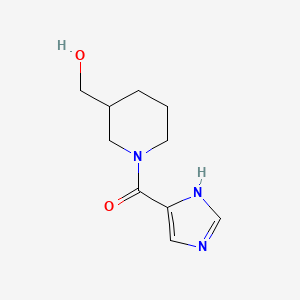
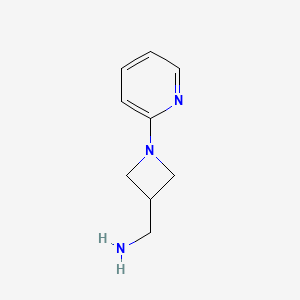

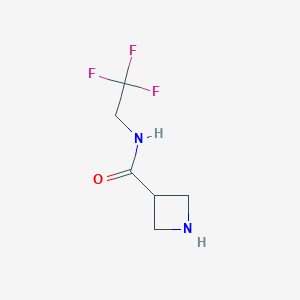
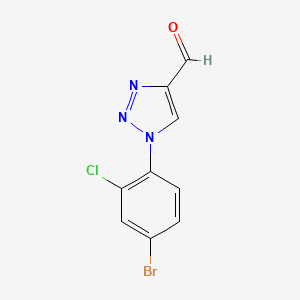

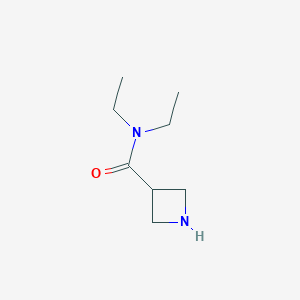
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)
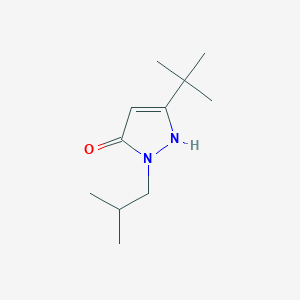
![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)
![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)
